Cas no 1183510-85-1 (3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid)

3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid 化学的及び物理的性質
名前と識別子
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- 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid
- 3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid
- 3-(1H-pyrazol-4-ylmethylsulfamoyl)benzoic acid
- Z1663655774
- 3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid
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- インチ: 1S/C11H11N3O4S/c15-11(16)9-2-1-3-10(4-9)19(17,18)14-7-8-5-12-13-6-8/h1-6,14H,7H2,(H,12,13)(H,15,16)
- InChIKey: BVRDKSRGTPGLJC-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C(=O)O)C=1)(NCC1C=NNC=1)(=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 420
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 121
3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136862-0.1g |
3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid |
1183510-85-1 | 95% | 0.1g |
$272.0 | 2023-06-08 | |
Enamine | EN300-136862-0.25g |
3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid |
1183510-85-1 | 95% | 0.25g |
$389.0 | 2023-06-08 | |
Enamine | EN300-136862-2.5g |
3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid |
1183510-85-1 | 95% | 2.5g |
$1539.0 | 2023-06-08 | |
Enamine | EN300-136862-0.05g |
3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid |
1183510-85-1 | 95% | 0.05g |
$182.0 | 2023-06-08 | |
Enamine | EN300-136862-5.0g |
3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid |
1183510-85-1 | 95% | 5g |
$2277.0 | 2023-06-08 | |
Enamine | EN300-136862-2500mg |
3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid |
1183510-85-1 | 90.0% | 2500mg |
$1539.0 | 2023-09-30 | |
Enamine | EN300-136862-5000mg |
3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid |
1183510-85-1 | 90.0% | 5000mg |
$2277.0 | 2023-09-30 | |
1PlusChem | 1P01ACDR-100mg |
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid |
1183510-85-1 | 95% | 100mg |
$387.00 | 2023-12-26 | |
1PlusChem | 1P01ACDR-1g |
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid |
1183510-85-1 | 95% | 1g |
$1033.00 | 2023-12-26 | |
1PlusChem | 1P01ACDR-5g |
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid |
1183510-85-1 | 95% | 5g |
$2877.00 | 2023-12-26 |
3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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3. Book reviews
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acidに関する追加情報
3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid (CAS 1183510-85-1): A Comprehensive Overview
3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid (CAS 1183510-85-1) is a specialized sulfonamide-based benzoic acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a pyrazole ring with a sulfamoylbenzoic acid moiety, making it particularly interesting for drug discovery applications. The presence of both sulfonamide and carboxylic acid functional groups in its structure provides multiple sites for molecular interactions and derivatization.
Recent scientific literature highlights the growing importance of heterocyclic compounds like 3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid in medicinal chemistry. Researchers are particularly interested in its potential as a pharmacophore for designing novel enzyme inhibitors. The compound's molecular weight of 281.29 g/mol and balanced lipophilicity profile make it suitable for various biological applications. Current studies focus on its structure-activity relationships and potential as a scaffold for developing targeted therapies.
The synthesis of 3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid typically involves multi-step organic reactions starting from commercially available precursors. Modern green chemistry approaches are being explored to optimize its production, reducing environmental impact while maintaining high purity standards (>98% by HPLC analysis). Analytical characterization techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its structure and purity.
In pharmaceutical applications, this compound has shown promise in preliminary studies as a potential modulator of various biological targets. Its sulfonamide group is known to interact with enzyme active sites, while the pyrazole moiety contributes to favorable pharmacokinetic properties. Researchers are investigating its role in developing treatments for metabolic disorders and inflammatory conditions, though clinical applications remain in early stages.
The global market for specialty chemical intermediates like 3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid is expanding rapidly, driven by increasing R&D investments in drug discovery. Major pharmaceutical companies and contract research organizations are showing growing interest in such structurally diverse building blocks for their compound libraries. Current market analysis suggests steady demand growth at a CAGR of 6-8% through 2025.
From a regulatory perspective, 3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid is classified as a research chemical with no current restrictions in most jurisdictions. However, researchers should consult local regulations regarding its handling and use in laboratory settings. Proper material safety data should be reviewed before working with this compound, including information on appropriate personal protective equipment and storage conditions.
Recent advancements in computational chemistry and AI-assisted drug design have opened new possibilities for utilizing compounds like 3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid. Virtual screening platforms can rapidly assess its potential interactions with biological targets, accelerating the discovery process. These technological developments align with current industry trends toward faster drug development cycles and more efficient lead optimization strategies.
Quality control standards for 3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid typically require comprehensive analytical testing including HPLC purity analysis, residual solvent testing, and elemental analysis. Reputable suppliers provide certificates of analysis with detailed specifications to ensure batch-to-batch consistency. Researchers should verify these quality parameters when sourcing the compound for sensitive applications.
The scientific community continues to explore novel derivatives of 3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid, particularly focusing on modifications that might enhance its biological activity or physicochemical properties. Recent patent literature reveals growing intellectual property activity around related structures, indicating their potential commercial value in pharmaceutical development.
For researchers considering 3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid for their projects, several key questions frequently arise: What are the optimal storage conditions? How does its solubility profile affect formulation development? What synthetic routes offer the best yields? Addressing these practical considerations is essential for successful implementation in research programs.
Looking forward, the role of multifunctional heterocyclic compounds like 3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid in drug discovery is expected to grow significantly. Their structural versatility and potential for targeted modifications make them valuable tools in addressing current challenges in medicinal chemistry, particularly in areas like precision medicine and personalized therapeutics.
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